molecular formula C7H5ClN4 B3015565 6-Chloropyrido[3,4-d]pyrimidin-4-amine CAS No. 1289187-97-8

6-Chloropyrido[3,4-d]pyrimidin-4-amine

Cat. No.: B3015565
CAS No.: 1289187-97-8
M. Wt: 180.6
InChI Key: QHJNXFUNGGUIDH-UHFFFAOYSA-N
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Description

6-Chloropyrido[3,4-d]pyrimidin-4-amine is a heterocyclic compound with the molecular formula C₇H₅ClN₄ and a molecular weight of 180.6 g/mol It is characterized by a pyrido[3,4-d]pyrimidine core structure with a chlorine atom at the 6-position and an amine group at the 4-position

Scientific Research Applications

6-Chloropyrido[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloropyrido[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method starts with 2-aminonicotinonitrile, which undergoes bromination, followed by condensation, cyclization, and Dimroth rearrangement to yield the desired product . The reaction conditions often involve the use of β-dicarbonyl compounds at elevated temperatures (130-140°C) in the presence of catalysts such as nickel acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Chloropyrido[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles.

    Condensation Reactions: The amine group at the 4-position can participate in condensation reactions with aldehydes and ketones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate.

    Condensation Reactions: Reagents include aldehydes and ketones, with reaction conditions involving acidic or basic catalysts.

Major Products

    Substitution Reactions: Products include various substituted pyrido[3,4-d]pyrimidines.

    Condensation Reactions: Products include Schiff bases and other condensation products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloropyrido[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its chlorine atom at the 6-position and amine group at the 4-position make it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

6-chloropyrido[3,4-d]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-6-1-4-5(2-10-6)11-3-12-7(4)9/h1-3H,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJNXFUNGGUIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)N=CN=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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